molecular formula C5H10F2N2O B13476902 3,3-Difluoro-2-methyl-2-(methylamino)propanamide

3,3-Difluoro-2-methyl-2-(methylamino)propanamide

Cat. No.: B13476902
M. Wt: 152.14 g/mol
InChI Key: RJAHERROMPEDSW-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methyl-2-(methylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two fluorine atoms, a methyl group, and a methylamino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methyl-2-(methylamino)propanamide typically involves the introduction of difluoromethyl groups into the molecular structure. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methyl-2-(methylamino)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoroacetamides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-methyl-2-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methylamino groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C5H10F2N2O

Molecular Weight

152.14 g/mol

IUPAC Name

3,3-difluoro-2-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C5H10F2N2O/c1-5(9-2,3(6)7)4(8)10/h3,9H,1-2H3,(H2,8,10)

InChI Key

RJAHERROMPEDSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)(C(=O)N)NC

Origin of Product

United States

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